molecular formula C11H10 B046632 1-Methylnaphthalene CAS No. 90-12-0

1-Methylnaphthalene

Cat. No. B046632
CAS RN: 90-12-0
M. Wt: 142.2 g/mol
InChI Key: QPUYECUOLPXSFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Methylnaphthalene and its derivatives can involve various chemical routes. One common method for synthesizing dihydroxynaphthalene derivatives, which are structurally related to 1-Methylnaphthalene, involves alkaline fusion of naphthalene sulfonates or efficient dihydroxylation of naphthalene by photocatalytic oxidation. These processes highlight the diverse synthetic strategies employed to obtain naphthalene derivatives with specific functional groups (Zhang You-lan, 2005).

Molecular Structure Analysis

The molecular structure of 1-Methylnaphthalene has been examined through X-ray diffraction and spectroscopic methods. Studies using these techniques have provided insights into the atomic and molecular arrangement of 1-Methylnaphthalene, including intermolecular and intramolecular distances, coordination numbers, and the packing coefficient. These structural parameters help in understanding the physical and chemical behavior of 1-Methylnaphthalene in various environments (H. Drozdowski, 2002).

Chemical Reactions and Properties

Chemical reactions involving 1-Methylnaphthalene can include chlorination, oxidation, and formation of complexes with other molecules. For instance, the chlorination of 1-Methylnaphthalene in acetic acid yields products of substitution accompanied by those of addition, indicating its reactive nature towards electrophilic substitution reactions (G. Cum, P. Mare, M. D. Johnson, 1967).

Physical Properties Analysis

The physical properties of 1-Methylnaphthalene, such as boiling point, melting point, and solubility, are crucial for its applications and handling. While specific studies on these properties were not directly identified in this search, they can be inferred from its molecular structure and comparison with similar compounds like naphthalene and its other derivatives.

Chemical Properties Analysis

The chemical properties of 1-Methylnaphthalene, including its reactivity with various chemical agents and its behavior under different environmental conditions, can be explored through studies on its oxidation, reduction, and interaction with other organic and inorganic substances. For example, oxidation studies reveal insights into the pathways and mechanisms through which 1-Methylnaphthalene undergoes transformation under high-temperature conditions, contributing to our understanding of its stability and reactivity (C. Shaddix, K. Brezinsky, I. Glassman, 1992).

Scientific Research Applications

  • Combustion and Engine Research : It's used as a laser-induced fluorescence tracer for imaging mixture formation and temperature distributions in internal combustion engines (Fendt et al., 2020). Also, its ignition characteristics are vital for understanding diesel surrogate fuels in rapid compression machines (Kukkadapu & Sung, 2017).

  • Radiation and Scintillation : 1-Methylnaphthalene-containing liquid scintillators are potential candidates for large-volume scintillators due to their high flash point and density, crucial in xylene and p-dioxane-based scintillators (Goldstein & Lyon, 1964).

  • Energy and Fuels : It's studied for its pyrolysis products, including naphthalene, dimers, methane, and hydrogen gas, which are essential for understanding its behavior under thermal decomposition (Leininger et al., 2006). Additionally, its oxidation properties are crucial in the study of fuel decay routes at high temperatures (Shaddix et al., 1997).

  • Solar Energy : The compound 1,4-diacetoxy-2-methylnaphthalene (DAMN), related to 1-methylnaphthalene, shows potential in dye-sensitized solar cell (DSSC) applications due to its photoelectrical properties (Gayathri, 2018).

  • Toxicology and Health : There's research into its carcinogenic potential and effects on respiratory systems, including its metabolism and the impact of its by-products (Murata et al., 1993), (Kim et al., 2019), (Świercz et al., 2022).

  • Chemical Separation and Analysis : Its separation and adsorption properties are studied, particularly focusing on its isomers and interaction with various materials, which is critical in chemical processing and environmental studies (Solinas et al., 1989), (Macintyre & Stauffer, 1988).

  • Molecular Studies : Investigations into its molecular structure, vibrational spectra, and NMR chemical shifts provide insights into its properties at an atomic level, crucial for various applications in chemistry and materials science (Shailajha et al., 2014), (Drozdowski, 2002).

Safety And Hazards

1-Methylnaphthalene is harmful if inhaled or swallowed . It can cause irritation of the eyes and skin and skin photosensitization . Chronic exposure may cause liver or kidney damage . It is combustible .

properties

IUPAC Name

1-methylnaphthalene
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InChI

InChI=1S/C11H10/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-8H,1H3
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InChI Key

QPUYECUOLPXSFR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC2=CC=CC=C12
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Molecular Formula

C11H10
Record name METHYLNAPHTHALENE
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DSSTOX Substance ID

DTXSID9020877
Record name 1-Methylnaphthalene
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Molecular Weight

142.20 g/mol
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Physical Description

Methylnaphthalene appears as bluish-brown oil or a clear yellow liquid. Coal tar or mothball odor. (NTP, 1992), 1-methylnaphthalene is a colorless liquid. Freezing point -22 °C (7.6 °F). Boiling point 240-243 °C (464-469 °F). Flash point 82 °C (180 °F). Denser than water. Derived from coal tar and used in organic synthesis., Liquid, Colorless liquid (oil); [CHRIS], Yellow or bluish-brown liquid; [CAMEO] Bluish-brown oil; [MSDSonline], COLOURLESS LIQUID., Colourless to slightly pale yellow liquid; Earthy, phenolic aroma, Colorless liquid.
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Boiling Point

450 to 590 °F at 760 mmHg (NTP, 1992), 464 to 469 °F at 760 mmHg (NTP, 1992), 244 °C, 241.00 to 245.00 °C. @ 760.00 mm Hg, 245 °C, 464-469 °F
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Flash Point

greater than 200 °F (NTP, 1992), 180 °F (NTP, 1992), This chemical has a flash point of >93 °C (>200 °F). It is probably combustible., 180 °F (82 °C) Closed cup, 82 °C, 180 °F
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), less than 1 mg/mL at 70 °F (NTP, 1992), In water, 25.0 mg/L at 25 °C, In water, 25.8 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, 0.0258 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.003, Insoluble in water; Soluble in oils, Soluble (in ethanol)
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Density

1.01 at 59.9 °F (NTP, 1992) - Denser than water; will sink, 1.0202 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0202 g/cu cm at 20 °C, Relative density (water = 1): 1.02, 1.020-1.025, 1.0202
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Vapor Density

4.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.91 (Air = 1), Relative vapor density (air = 1): 4.9, 4.91
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Vapor Pressure

23 mmHg at 77 °F ; 31 mmHg at 122 °F; 38 mmHg at 158 °F (NTP, 1992), 0.06 [mmHg], 0.02 [mmHg], 0.067 mm Hg at 25 °C, Vapor pressure, Pa at °C: 7.2
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Product Name

1-Methylnaphthalene

Color/Form

Colorless liquid or oil

CAS RN

1321-94-4, 90-12-0
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Melting Point

-8 °F (NTP, 1992), -30.43 °C, Melting point: -22 °C, -22 °C, -8 °F
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Synthesis routes and methods I

Procedure details

80 parts by weight of a pitch and 20 parts by weight of methylnaphthalene were thermally mixed with each other by the use of a small-scale test spinning machine. The pitch used was a residue obtained by reduced pressure distillation of a botton oil which was produced in the production of ethylene, and had a softening point of 180° C, a carbon content of 92 wt%, a hydrogen/carbon ratio of 0.84 and a nitrobenzene-insoluble fraction of 2 wt%. The mixture was spinned out together with an air flow through a nozzle having a diameter of 0.5 mm at a nozzle temperature of 130° C to form a filament. The filament was immersed in naphtha to remove therefrom methylnaphthalene to obtain a fibrous material composed substantially of the pitch. The fibrous material which was dried contained methylnaphthalene only in an amount less than 1 %. The fibrous pitch material was heated by means of heating air up to 300° C at a heating rate of 25° C/hr, and maintained at 300° C for 1 hour to obtain an infusible fibrous pitch mat. Then, the resultant fibre, was thermally treated in an atmosphere of nitrogen up to 1000° C at a heating rate of 300° C/hr and maintained at 1000° C for 1 hour to obtain a porous fibrous carbon material.
Name
hydrogen carbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
naphtha
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
92

Synthesis routes and methods III

Procedure details

Cyclodehydrogenation was carried out in the same way as Example 1 except that n-amylbenzene (a reagent produced by Tokyo Kasei K.K., purity: 98.9%) was used in place of n-butylbenzene, and that it was gasified in a nitrogen stream and introduced into the catalyst layer maintained at 550° C., at LHSV of 0.085. The conversion ratio of n-amylbenzene was 95.5%. Also, 1-methylnaphthalene was obtained at a selectivity of 72.1%, while naphthalene was obtained at a selectivity of 11.4%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylnaphthalene
Reactant of Route 2
1-Methylnaphthalene
Reactant of Route 3
1-Methylnaphthalene
Reactant of Route 4
1-Methylnaphthalene
Reactant of Route 5
1-Methylnaphthalene
Reactant of Route 6
1-Methylnaphthalene

Citations

For This Compound
17,700
Citations
JP Leininger, F Lorant, C Minot, F Behar - Energy & fuels, 2006 - ACS Publications
1-Methylnaphthalene (1-MNa) thermal decomposition was studied in a batch reactor (gold tube) submitted to a constant pressure (100 atm), at various temperatures from 380 to 450 C …
Number of citations: 70 pubs.acs.org
Z Wang, W Fan, D Xu, S He, H Huang… - Journal of Chemical & …, 2021 - ACS Publications
… In this work, for extracting the PAH 1-methylnaphthalene from the model fluid catalytic … (n-decane + 1-tetradecene + 1-methylnaphthalene + sulfolane/dimethyl sulfoxide) were explored …
Number of citations: 15 pubs.acs.org
CL Chen, M Kacarab, P Tang, DR Cocker III - Atmospheric Environment, 2016 - Elsevier
… Traditional gas-particle partitioning model usually assume that SOA particles are liquid (Hallquist et al., 2009), but this study presents SOA from 1-methylnaphthalene in environmental …
Number of citations: 38 www.sciencedirect.com
O Grummitt, AC Buck - Journal of the American Chemical Society, 1943 - ACS Publications
… It appeared that 1-methylnaphthalene might be more … 1-methylnaphthalene. Since 1-methylnaphthalene and its intermediates may be of use in the synthesis of polycyclic compounds, …
Number of citations: 21 pubs.acs.org
JP McCullough, HL Finke, JF Messerly… - The Journal of …, 1957 - ACS Publications
… : naphthalene, 1-methylnaphthalene, 2methylnaphthalene, 1,2,3,4-… in 1-methylnaphthalene, 2-methylnaphthalene and cfs-… For example, the data for crystals I of 1-methylnaphthalene, …
Number of citations: 164 pubs.acs.org
ML Somers, JW McClaine, MJ Wornat - Proceedings of the Combustion …, 2007 - Elsevier
… , we have pyrolyzed the model fuel 1-methylnaphthalene (critical temperature, 499C; critical … before been reported as products of 1-methylnaphthalene pyrolysis. The absence, among …
Number of citations: 40 www.sciencedirect.com
CR Shaddix, K Brezinsky, I Glassman - Symposium (International) on …, 1992 - Elsevier
… the oxidation mechanism for 1-methylnaphthalene is not very … oxidation profile of 1-methylnaphthalene be exhibited. … with the finding that 1-methylnaphthalene is a prolific sooting fuel…
Number of citations: 50 www.sciencedirect.com
J Yang, X Wang, L Li, K Shen, X Lu, W Ding - Applied Catalysis B …, 2010 - Elsevier
… investigate the catalytic conversion of 1-methylnaphthalene (C 11 H 10 ) as a model tar compound in hot H 2 -rich COG. The reason of 1-methylnaphthalene as the model compound is …
Number of citations: 72 www.sciencedirect.com
ML Somers, MJ Wornat - Polycyclic Aromatic Compounds, 2007 - Taylor & Francis
… have pyrolyzed the model fuel 1-methylnaphthalene, a 2-ring … as products of 1-methylnaphthalene pyrolysis or combustion, … as products of 1-methylnaphthalene pyrolysis or combustion…
Number of citations: 29 www.tandfonline.com
R Bounaceur, JP Leininger, F Lorant… - Journal of Analytical and …, 2017 - Elsevier
… In this paper a kinetic modeling of 1-methylnaphthalene (1-MNA) pyrolysis at high pressure is presented. The kinetic scheme proposed is based on previous experimental results …
Number of citations: 15 www.sciencedirect.com

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